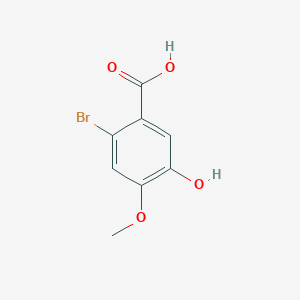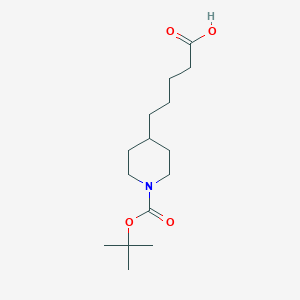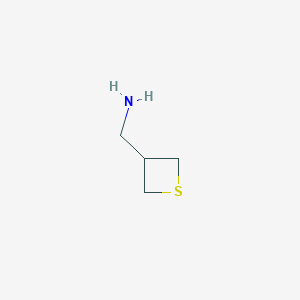
EPITAXOL C, 7-(P)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EPITAXOL C, 7-(P) is a derivative of paclitaxel, a naturally occurring tricyclic diterpenoid compound found in the bark of the Pacific yew tree, Taxus brevifolia. This compound is known for its higher stability and cytotoxicity compared to paclitaxel. It has been extensively studied for its potential anticancer properties, particularly in head and neck squamous cell carcinoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of EPITAXOL C, 7-(P) involves several steps, starting from paclitaxel. The process typically includes selective oxidation and reduction reactions to modify the chemical structure of paclitaxel, resulting in the formation of EPITAXOL C, 7-(P). The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired transformation.
Industrial Production Methods: Industrial production of EPITAXOL C, 7-(P) can be achieved through large-scale chemical synthesis. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid-phase epitaxy (LPE), metal organic chemical vapor deposition (MOCVD), and molecular beam epitaxy (MBE) are commonly used in the production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions: EPITAXOL C, 7-(P) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of EPITAXOL C, 7-(P) can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
EPITAXOL C, 7-(P) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes, such as apoptosis and autophagy.
Industry: Utilized in the production of high-quality materials through epitaxial growth techniques.
Mecanismo De Acción
EPITAXOL C, 7-(P) exerts its effects by inducing apoptosis and autophagy in cancer cells. It achieves this by inhibiting the ERK1/2 signaling pathway, leading to the activation of caspases and the regulation of proteins involved in cell death. The compound also affects mitochondrial membrane potential and chromatin condensation, further promoting cell death .
Comparación Con Compuestos Similares
EPITAXOL C, 7-(P) is similar to other derivatives of paclitaxel, such as 7-epi-Taxol. it is unique in its higher stability and cytotoxicity. Other similar compounds include:
Paclitaxel: The parent compound, known for its anticancer properties and ability to stabilize microtubules.
EPITAXOL C, 7-(P) stands out due to its enhanced stability and potency, making it a promising candidate for further research and development in cancer therapy.
Propiedades
Número CAS |
156130-25-5 |
|---|---|
Fórmula molecular |
C46H51NO14 |
Peso molecular |
847.94 |
Sinónimos |
EPITAXOL C, 7-(P) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)



